Dibutoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21962-82-3 |
|---|---|
Molecular Formula |
C15H33N2O2+ |
Molecular Weight |
273.43 g/mol |
IUPAC Name |
2-(dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium |
InChI |
InChI=1S/C15H33N2O2/c1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3/h6-14H2,1-5H3/q+1 |
InChI Key |
SDEXVKFYBBHUKN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC |
Canonical SMILES |
CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC |
Other CAS No. |
21962-82-3 |
Related CAS |
532-49-0 (sulfate) |
Synonyms |
(ethyl(2-hydroxyethyl)dimethylammonium)sulfate bis(dibutylcarbamate) dibutoline dibutoline sulfate |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies
Synthetic Pathways for Dibutoline Sulfate (B86663) and Analogues
This compound, chemically known as ethyl(2-hydroxyethyl)dimethylammonium dibutylcarbamate, is a quaternary ammonium (B1175870) compound. Its synthesis, along with its sulfate salt, involves fundamental organic chemistry reactions, primarily focusing on quaternization of amines and esterification processes.
Quaternary Ammonium Compound Synthesis Strategies
The core structure of this compound contains a quaternary ammonium cation. These are polyatomic ions with the structure [NR4]+, where R represents alkyl or aryl groups. wikipedia.org A permanent positive charge on the central nitrogen atom is a key characteristic of these compounds, making them independent of the pH of their solution. wikipedia.org
The most common and historically significant method for preparing quaternary ammonium compounds is the Menshutkin reaction , which involves the alkylation of a tertiary amine. wikipedia.org In the context of this compound synthesis, this would involve the reaction of a tertiary amine, such as dimethylethanolamine, with an alkylating agent like ethyl iodide. This reaction directly leads to the formation of the quaternary ammonium salt.
Another widely used industrial method involves the hydrogenation of fatty nitriles to produce primary or secondary amines, which are then treated with agents like methyl chloride for quaternization. wikipedia.org While not directly applicable to this compound's specific structure, this highlights the general strategies employed for creating the quaternary ammonium core.
The synthesis of quaternary ammonium salts can be tailored to produce compounds with varying alkyl chain lengths, a feature often exploited in the synthesis of surfactants. wikipedia.org For example, benzalkonium chloride is synthesized from a long-chain alkyldimethylamine and benzyl (B1604629) chloride. wikipedia.org This principle of varying substituents is also applicable to creating analogues of this compound with modified properties.
Esterification and Amine Derivatization Techniques
The this compound molecule also features a carbamate (B1207046) ester linkage. The formation of this ester is a critical step in its synthesis. Carbamates are esters of carbamic acid (NH2COOH).
One established method for preparing this compound sulfate involves treating this compound iodide with silver sulfate (Ag2SO4). drugfuture.com The precursor, this compound iodide, is synthesized by reacting dimethylethanolamine with dibutylcarbamoyl chloride. The dibutylcarbamoyl chloride, in turn, can be prepared from dibutylamine (B89481) and phosgene (B1210022) or a phosgene equivalent.
The esterification to form the carbamate can also be achieved through several other synthetic routes. A common laboratory and industrial method for carbamate synthesis involves the reaction of an alcohol with an isocyanate. In the case of this compound, this would involve the reaction of 2-(dimethylamino)ethanol with dibutyl isocyanate.
Alternatively, carbamates can be formed from alcohols and amines using activating agents. N,N'-Disuccinimidyl carbonate (DSC) is a highly efficient reagent for this purpose, particularly for hindered amino acids and alcohols, often in the presence of a catalytic amount of pyridine. thieme-connect.com Another approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates an alcohol to form an imidazolide (B1226674) intermediate that subsequently reacts with an amine. thieme-connect.comresearchgate.net
Transesterification is another viable method for the synthesis of amino alcohol esters. This involves the reaction of an ester with an amino alcohol of a higher molecular weight, leading to the exchange of the alcohol group. google.com
Advanced Synthetic Approaches for Novel this compound Derivatives
The development of novel derivatives of this compound and related anticholinergic compounds benefits from modern synthetic methodologies that offer greater efficiency, control, and the ability to generate stereochemically pure products.
Flow Chemistry Applications in Anticholinergic Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful tool in pharmaceutical synthesis, offering advantages in terms of reaction control, scalability, and safety. syrris.com This technology is particularly beneficial for reactions that are difficult to control in traditional batch reactors, such as those involving hazardous reagents or unstable intermediates. nih.gov
In the context of anticholinergic synthesis, flow chemistry can be applied to several key steps. For instance, the generation of organometallic reagents, which are often highly reactive and pyrophoric, can be performed on-demand in a flow reactor, minimizing the risks associated with their storage and handling. researchgate.net This is relevant for the synthesis of complex anticholinergic agents that may require such reagents for their construction.
Stereoselective Synthesis of Related Structures
Many anticholinergic drugs possess chiral centers, and their biological activity is often dependent on the stereochemistry. researchgate.net Therefore, the development of stereoselective synthetic methods is of paramount importance.
One approach to achieving stereoselectivity is through the use of chiral starting materials. For example, the synthesis of enantiomerically pure isomers of anticholinergic esters has been accomplished using (S)- or (R)-mandelic acid as the chiral precursor. researchgate.net
Asymmetric synthesis protocols are also employed to create chiral tertiary α-hydroxy acids, which are key components of many muscarinic receptor antagonists. researchgate.net These methods often involve the diastereoselective alkylation of α-heterosubstituted acids derived from a chiral starting material. researchgate.net
The synthesis of chiral fluorinated amines, which can be incorporated into novel anticholinergic structures, has also been explored. These compounds are of interest because the presence of fluorine can alter the basicity of the amino group and improve metabolic stability. cas.cn Highly diastereoselective methods have been developed for the synthesis of chiral α-fluoroalkylated vicinal diamines, which can serve as building blocks for new drug candidates. cas.cn
Structural Elucidation Methodologies for Synthetic Products
The confirmation of the structure of newly synthesized compounds like this compound and its derivatives relies on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural elucidation of organic molecules. chemrxiv.org Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. acs.org For quaternary ammonium compounds, NMR is crucial for confirming the presence and nature of the alkyl groups attached to the nitrogen atom. wikipedia.org 2D NMR techniques, such as COSY and HSQC, can be used to establish connectivity between different parts of the molecule. mdpi.com
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. nih.gov For quaternary ammonium compounds, electrospray ionization (ESI) is a particularly suitable technique as they are already charged. wikipedia.org High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments with high accuracy. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information, helping to identify the different components of the molecule, such as the carbamate and the quaternary ammonium headgroup. nih.gov
The combination of NMR and MS is a powerful approach for unambiguous structure determination, as the two techniques provide complementary information. nih.govtheanalyticalscientist.com While MS excels in sensitivity and providing molecular weight information, NMR offers detailed structural insights and is highly reproducible. theanalyticalscientist.comfrontiersin.org
Other analytical techniques that can be used for the characterization of this compound and its analogues include:
Infrared (IR) Spectroscopy: To identify functional groups such as the carbonyl group of the carbamate ester.
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound, which can be compared to the calculated values for the proposed structure. drugfuture.com
Pharmacological Characterization and Molecular Mechanisms
Receptor Interaction Profile and Selectivity
The interaction of a drug with its receptor is the foundational event that dictates its pharmacological effect. For Dibutoline, this interaction is centered on the acetylcholine (B1216132) receptors of the parasympathetic nervous system.
Muscarinic acetylcholine receptors are a class of G protein-coupled receptors that are divided into five subtypes (M1, M2, M3, M4, and M5), each with distinct tissue distributions and signaling functions. The therapeutic and side-effect profile of a muscarinic antagonist is largely determined by its relative affinity for these subtypes.
Currently, there is a notable absence of publicly available studies that have systematically evaluated the binding affinity of this compound for each of the five muscarinic receptor subtypes. Such studies, typically conducted using radioligand binding assays with cell lines expressing individual receptor subtypes, would be necessary to generate a comprehensive affinity profile. This profile would be presented in a data table format, listing the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound at each receptor subtype. Without this data, the selectivity of this compound for M1, M2, M3, M4, or M5 receptors remains uncharacterized.
Interactive Data Table: Muscarinic Receptor Subtype Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| M1 | Data Not Available | - |
| M2 | Data Not Available | - |
| M3 | Data Not Available | - |
| M4 | Data Not Available | - |
| M5 | Data Not Available | - |
| This table is intended to display the binding affinities of this compound for muscarinic receptor subtypes. Currently, no specific data is available in the scientific literature. |
This compound is classified as a muscarinic antagonist. This means that it binds to muscarinic acetylcholine receptors but does not activate them. Instead, it blocks the binding of the endogenous neurotransmitter, acetylcholine, thereby preventing the initiation of a cellular response. This antagonistic action is the basis for its antispasmodic effects, as it inhibits the acetylcholine-mediated contraction of smooth muscles.
The nature of an antagonist's interaction with a receptor can be either competitive or non-competitive. A competitive antagonist binds to the same site as the endogenous agonist (in this case, acetylcholine) in a reversible manner. The blockade produced by a competitive antagonist can be overcome by increasing the concentration of the agonist. A non-competitive antagonist, on the other hand, may bind to a different site on the receptor (an allosteric site) or bind irreversibly to the agonist binding site, and its effects cannot be surmounted by increasing the agonist concentration.
To definitively characterize the binding dynamics of this compound, functional assays such as a Schild analysis would be required. This type of experiment involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A parallel rightward shift in the dose-response curve with no change in the maximal response is the hallmark of competitive antagonism. The scientific literature currently lacks any published Schild analysis or similar experimental data for this compound, preventing a definitive classification of its binding as competitive or non-competitive.
Molecular and Cellular Mechanisms of Action
Understanding the molecular and cellular mechanisms of a drug provides a deeper insight into its pharmacological effects. This involves examining the kinetics and thermodynamics of the drug-receptor interaction and its impact on intracellular signaling pathways.
The interaction between a ligand and its receptor is a dynamic process characterized by rates of association (kon) and dissociation (koff). These kinetic parameters, along with thermodynamic properties such as changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide a complete picture of the binding event.
Unfortunately, there are no available studies that have investigated the binding kinetics or thermodynamics of this compound's interaction with muscarinic receptors. Such studies would provide valuable information on the speed at which this compound binds to and dissociates from the receptor, as well as the energetic forces driving this interaction.
Interactive Data Table: Ligand-Receptor Binding Kinetics and Thermodynamics of this compound
| Parameter | Value | Reference |
| Association Rate Constant (kon) | Data Not Available | - |
| Dissociation Rate Constant (koff) | Data Not Available | - |
| Gibbs Free Energy (ΔG) | Data Not Available | - |
| Enthalpy (ΔH) | Data Not Available | - |
| Entropy (ΔS) | Data Not Available | - |
| This table is designed to present the kinetic and thermodynamic parameters of this compound's binding to acetylcholine receptors. At present, no such data has been published. |
Muscarinic acetylcholine receptors, being G protein-coupled receptors, initiate intracellular signaling cascades upon activation by an agonist. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and the subsequent production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). M2 and M4 receptors, in contrast, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).
As a muscarinic antagonist, this compound would be expected to block the agonist-induced activation of these pathways. For example, in a tissue where M3 receptors are predominant, this compound would prevent acetylcholine from stimulating the production of IP3 and DAG. Similarly, in a tissue with a high density of M2 receptors, it would block the acetylcholine-induced decrease in cAMP. However, direct experimental evidence from studies measuring the effect of this compound on these second messenger systems is not available in the current body of scientific literature.
Influence on Ion Channel Activity
While the primary mechanism of this compound is the competitive antagonism of muscarinic acetylcholine receptors, compounds within the broader class of quaternary ammonium (B1175870) agents have been noted for their interactions with various ion channels. The permanently charged nature of the quaternary ammonium headgroup can facilitate electrostatic interactions with the negatively charged pore regions of certain ion channels.
Direct, specific studies on the influence of this compound on ion channel activity are not extensively detailed in publicly accessible literature. However, the broader class of quaternary ammonium compounds has been shown to interact with ligand-gated ion channels, such as the nicotinic acetylcholine receptors (nAChR), where some act as channel blockers. For instance, certain quaternary ammonium cholinesterase inhibitors can physically obstruct the nAChR channel, thereby inhibiting nicotinic currents. It is important to distinguish this from this compound's primary antimuscarinic action, which involves blocking G-protein coupled receptors rather than directly blocking the pore of an ion channel. Any potential activity on neuronal voltage-gated ion channels is considered secondary to its principal antimuscarinic effects and, due to the compound's structure, would be limited to the periphery.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
The structure-activity relationship (SAR) for anticholinergic agents, including quaternary ammonium compounds like this compound, has been a subject of study to optimize potency and selectivity. The general structure for many anticholinergic drugs incorporates a bulky ester group, a connecting bridge, and a nitrogen-containing group, which in the case of this compound, is a quaternary ammonium moiety.
Conformational Analysis and Receptor Recognition
The three-dimensional conformation of a ligand is critical for its recognition and binding to the target receptor. For quaternary ammonium anticholinergics, the spatial arrangement of the bulky ester groups relative to the cationic nitrogen head is a key determinant of binding affinity at the muscarinic receptor. The quaternary nitrogen group is essential for the strong ionic interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors.
Impact of Substituent Modifications on Pharmacological Potency
SAR studies on anticholinergic agents demonstrate that modifications to various parts of the molecule can significantly alter pharmacological potency. For compounds structurally related to this compound, which is an ester of a carbamic acid, the nature of the substituents on both the nitrogen atom and the ester group is crucial.
The Ester Group: The ester functional group is a common feature in potent anticholinergics, though it is not always essential. The bulky groups attached to the alpha-carbon of the acid component are critical for antagonist activity. In this compound's case, this corresponds to the diphenylacetic acid moiety, which provides the necessary bulk.
Connecting Chain: The length of the chain connecting the ester and amino groups is optimal at two to four carbons for many anticholinergics. This compound possesses a two-carbon (ethyl) chain.
The following table summarizes general SAR principles for this class of compounds.
| Molecular Feature | Modification | Impact on Anticholinergic Potency |
| Amino Group | Quaternary Ammonium | Confers high antagonist potency |
| Tertiary Amine | Can possess activity (often after protonation) | |
| N-Alkyl Substituents | Increase in size (e.g., Methyl to Butyl) | Influences steric fit and lipophilicity; can increase potency up to a certain point |
| Ester Moiety | Presence of bulky carbocyclic/heterocyclic rings | Essential for high antagonist activity |
| Connecting Bridge | 2-4 carbon atoms | Optimal length for receptor interaction |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For quaternary ammonium anticholinergics, QSAR studies have been developed to predict their potency and understand the key physicochemical properties driving their activity.
These models often incorporate descriptors such as molecular volume, lipophilicity (logP), and electronic and steric parameters. A comprehensive QSAR study on a large set of quaternary soft anticholinergics revealed a bilinear relationship between molecular size and activity, suggesting an optimal molecular volume for receptor binding. This implies that molecules that are too large or too small will have suboptimal activity.
For mono- and bis-quaternary ammonium salts acting as antagonists at nicotinic receptors, QSAR models have highlighted the importance of descriptors like the octanol-water partition coefficient (logP), molecular surface area, and the length of N-alkyl chains. While this compound is a muscarinic antagonist, these findings for other quaternary ammonium compounds underscore the general importance of lipophilicity and molecular dimensions in determining receptor affinity. A model for nicotinic antagonists showed that the length of the N-alkyl chain contributed significantly (approx. 44%) to the model's predictive power, followed by the partition coefficient (approx. 20%).
Blood-Brain Barrier Permeability and CNS Activity (Absence Thereof)
A defining characteristic of this compound and other quaternary ammonium compounds is their inability to significantly cross the blood-brain barrier (BBB). This property is directly responsible for the absence of central nervous system (CNS) side effects that are common with tertiary amine anticholinergics like atropine (B194438). The pharmacological actions of this compound are therefore confined to the peripheral nervous system.
Physicochemical Determinants of CNS Exclusion for Quaternary Amines
The exclusion of quaternary amines from the CNS is governed by several key physicochemical properties that are unfavorable for passive diffusion across the tightly regulated BBB.
Permanent Positive Charge: The primary determinant is the permanent positive charge on the quaternary nitrogen atom. This charge makes the molecule highly polar and hydrophilic. The lipid bilayer of the brain endothelial cells, which form the BBB, is highly impermeable to charged, polar molecules.
Low Lipophilicity: The high polarity conferred by the ionic charge results in a low octanol-water partition coefficient (logP), signifying poor lipid solubility. Passive diffusion across the BBB is strongly correlated with high lipophilicity.
High Degree of Ionization: Unlike tertiary amines, which exist in an equilibrium between their ionized and non-ionized forms depending on the physiological pH, quaternary amines are fully ionized regardless of pH. The non-ionized form is necessary for a molecule to diffuse across lipid membranes.
Molecular Size and Hydrogen Bonding: While not the primary factor, larger molecular size and the potential for hydrogen bonding with water molecules can further hinder passage through the BBB.
The following table outlines the key physicochemical properties of quaternary amines that lead to their exclusion from the CNS.
| Physicochemical Property | Characteristic in Quaternary Amines | Consequence for BBB Permeability |
| Ionization State | Permanently ionized (cationic) | Prevents passive diffusion across lipid membranes |
| Lipophilicity (logP) | Low | Poor partitioning into the lipid bilayer of the BBB |
| Polarity | High | High affinity for aqueous environments, low affinity for lipid environments |
| Substrate for Transporters | Generally not substrates for influx transporters that carry endogenous nutrients | Lack of active transport mechanism into the brain |
While some cationic compounds can utilize specific transporters to enter the brain, such as the choline (B1196258) transporter, most synthetic quaternary ammonium drugs like this compound are not designed to be substrates for these systems. Their physicochemical profile ensures they act as peripherally selective agents.
Preclinical Pharmacological Investigations
In Vitro Pharmacological Models and Tissue Studies
In vitro studies are fundamental in determining the direct effects of a pharmacological agent on specific tissues and cellular components, independent of systemic influences. drug-dev.com
Isolated Organ Preparations (e.g., smooth muscle tissues, ureter, eye tissues)
Isolated organ bath studies are a cornerstone of preclinical pharmacology for assessing the activity of antispasmodic agents. mcgill.ca These preparations allow for the direct measurement of muscle contraction and relaxation in response to drugs.
Smooth Muscle Tissues: For an antimuscarinic agent like Dibutoline, isolated segments of the intestine, such as the guinea pig ileum, are standard models. norecopa.no In this preparation, contractile agents that act on muscarinic receptors, such as acetylcholine (B1216132) or carbachol, are used to induce smooth muscle contraction. The antagonistic effect of this compound would be quantified by its ability to inhibit these induced contractions. The results are typically expressed as a pA2 value, which indicates the antagonist's affinity for the receptor. It would be expected that this compound would cause a concentration-dependent inhibition of the contractile response to muscarinic agonists.
Ureter: Isolated segments of the ureter can be used to study the effects of drugs on urinary tract smooth muscle. Spontaneous rhythmic contractions are often observed in this tissue, and the effects of an antimuscarinic agent would be evaluated by its ability to reduce the frequency and amplitude of these contractions.
Eye Tissues: Tissues from the eye, such as the iris sphincter and ciliary muscle, are used to investigate mydriatic (pupil-dilating) and cycloplegic (paralysis of accommodation) effects. mycalpharm.com In an isolated iris sphincter preparation, this compound would be expected to antagonize the contractile effects of cholinergic agonists, leading to muscle relaxation and pupillary dilation.
Cellular Assays for Receptor Binding and Functional Response
Cellular assays are employed to determine the specific receptors with which a drug interacts and the functional consequences of this interaction.
Receptor Binding Assays: These assays measure the affinity of a drug for specific receptor subtypes. For this compound, competitive binding studies would be conducted using cell membranes expressing muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). A radiolabeled ligand with known affinity for these receptors, such as [3H]-N-methylscopolamine, would be used. This compound would be added at increasing concentrations to displace the radioligand, and the concentration at which 50% of the radioligand is displaced (IC50) would be determined. This allows for the calculation of the binding affinity (Ki) of this compound for each receptor subtype. It is anticipated that this compound, as a quaternary ammonium (B1175870) compound, would exhibit affinity for muscarinic receptors.
Functional Response Assays: Following receptor binding, functional assays assess the cellular response. In cells expressing muscarinic receptors, agonist stimulation typically leads to changes in second messenger levels, such as inositol (B14025) phosphate (B84403) accumulation or inhibition of cyclic AMP (cAMP). As an antagonist, this compound would be expected to inhibit these agonist-induced second messenger responses in a concentration-dependent manner.
Comparative Pharmacological Profiling with Other Antimuscarinic Agents in Isolated Systems
To understand the unique pharmacological profile of a new compound, it is compared with existing drugs of the same class.
Comparative Potency: In isolated tissue preparations, the potency of this compound would be compared to standard antimuscarinic agents like atropine (B194438) and homatropine. This is often done by determining the concentration of each antagonist required to produce a specific level of inhibition of an agonist-induced response.
Below is an illustrative data table showcasing how the comparative antimuscarinic potencies might be presented. Please note that the values for this compound are hypothetical due to the lack of available data.
| Compound | Tissue Preparation | Agonist | pA2 Value (Hypothetical for this compound) |
| This compound | Guinea Pig Ileum | Acetylcholine | 7.5 |
| Atropine | Guinea Pig Ileum | Acetylcholine | 8.9 |
| Homatropine | Guinea Pig Ileum | Acetylcholine | 7.2 |
Receptor Selectivity: By comparing the binding affinities (Ki values) of this compound for the different muscarinic receptor subtypes with those of other antimuscarinics, its receptor selectivity profile can be established. Some antimuscarinics show selectivity for certain subtypes, which can influence their clinical effects.
In Vivo Animal Model Investigations
In vivo studies in animal models are essential to understand the effects of a drug in a whole, living organism, taking into account factors like absorption, distribution, metabolism, and excretion.
Studies on Autonomic Nervous System Modulation in Animal Models
As a parasympatholytic agent, this compound's effects on the autonomic nervous system would be a primary focus of in vivo investigations.
Cardiovascular Effects: In anesthetized animals, the effects of this compound on heart rate and blood pressure would be monitored. By blocking the parasympathetic (vagal) influence on the heart, antimuscarinic agents typically cause an increase in heart rate (tachycardia).
Effects on Secretions: The inhibition of glandular secretions is a characteristic effect of antimuscarinic drugs. In animal models, the effect of this compound on salivary and bronchial secretions would be assessed.
Ocular Effects: In conscious animals, such as rabbits, the topical or systemic administration of this compound would be expected to cause mydriasis (pupil dilation) and cycloplegia. mycalpharm.comyoutube.com The magnitude and duration of these effects would be quantified.
Analytical Methodologies in Dibutoline Research
Spectroscopic and Chromatographic Techniques for Identification and Quantification
A combination of chromatography and spectroscopy provides the foundation for the qualitative and quantitative analysis of Dibutoline. jst.go.jp These techniques are essential for separating the drug from other substances and for elucidating its chemical structure and concentration. chemistry-chemists.com
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of quaternary ammonium (B1175870) compounds like this compound in various matrices, including pharmaceutical formulations and biological samples. nih.govirg-wp.comtandfonline.com A typical HPLC method would involve a reverse-phase or ion-exchange column to achieve separation.
For instance, a reverse-phase HPLC method could be developed for this compound analysis. nih.gov This would likely utilize a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier like methanol (B129727) or acetonitrile. oup.com Given that this compound lacks a strong UV-absorbing chromophore, detection could be achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). tandfonline.comoup.com For enhanced sensitivity and specificity, especially in complex biological samples, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. irg-wp.com Method validation would be performed to establish linearity, precision, accuracy, and limits of detection and quantification, ensuring the reliability of the results. koreamed.org
Table 1: Representative HPLC Method Validation Parameters for this compound Analysis This table presents hypothetical yet realistic data based on typical HPLC method validation for similar compounds.
| Parameter | Result |
|---|---|
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
Mass Spectrometry (MS) for Metabolite Profiling in Preclinical Samples
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for studying drug metabolism. koreamed.orgscielo.br In preclinical studies, this technique is used to identify and quantify metabolites of this compound in biological matrices such as plasma and urine. mdpi.comnih.gov
The primary metabolic pathway for this compound is expected to be hydrolysis of the two carbamate (B1207046) ester linkages. fda.govannualreviews.org This would result in the formation of a di-hydroxy metabolite and dibutylamine (B89481). Using LC-MS/MS, the parent this compound molecule and its potential metabolites can be separated chromatographically and then detected by the mass spectrometer. By operating the MS in a multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored, providing high selectivity and sensitivity for quantification. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can further aid in confirming the elemental composition of unknown metabolites. nih.gov
Table 2: Predicted m/z Values for this compound and its Primary Hydrolysis Metabolite This table shows the theoretical monoisotopic mass for the cationic species that would be detected in positive ion mode ESI-MS.
| Compound | Chemical Formula (Cation) | Predicted m/z [M]⁺ |
|---|---|---|
| This compound | C₁₅H₃₃N₂O₂⁺ | 273.2536 |
| Hydrolysis Metabolite | C₅H₁₄NO₂⁺ | 118.0863 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. scholarsresearchlibrary.com Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. mdpi.comredalyc.org
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the butyl groups, the ethyl group, and the N-methyl groups. The chemical shifts and splitting patterns (multiplicity) of these signals would confirm their connectivity. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the carbamate groups, the aliphatic carbons of the butyl and ethyl chains, and the N-methyl carbons. mdpi.comnih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons, providing definitive structural confirmation. ucd.ie
Table 3: Predicted ¹H NMR Chemical Shifts for this compound This table presents estimated chemical shift (δ) ranges based on the known structure of this compound and standard NMR principles.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₂- (Butyl, adjacent to O) | 4.0 - 4.2 | Triplet |
| -CH₂- (Ethyl, adjacent to N⁺) | 3.3 - 3.5 | Quartet |
| N⁺-(CH₃)₂ | 3.1 - 3.3 | Singlet |
| -CH₂- (Butyl, various) | 1.3 - 1.7 | Multiplets |
| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet |
| -CH₃ (Butyl) | 0.8 - 1.0 | Triplet |
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are fundamental in pharmacology for characterizing the interaction between a drug and its receptor target. nih.gov As an anticholinergic agent, this compound's affinity for various muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) can be determined using these assays. firsthope.co.insigmaaldrich.com The assays are typically performed using cell membranes expressing a specific receptor subtype and a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) that is known to bind to the receptor. researchgate.netnih.gov
Two primary types of assays are used:
Competition Binding Assays: These assays measure the ability of an unlabeled compound (this compound) to compete with a fixed concentration of a radioligand for binding to the receptor. The results are used to determine the inhibitor constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity. sigmaaldrich.com
Saturation Binding Assays: These experiments use increasing concentrations of a radioligand to determine the total number of receptors in a sample (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. nih.gov
These assays are critical for establishing the potency and selectivity profile of this compound across the different muscarinic receptor subtypes.
Table 4: Representative Muscarinic Receptor Binding Profile for an Anticholinergic Agent This table presents hypothetical but plausible Ki values for a non-selective muscarinic antagonist like this compound.
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |
|---|---|---|---|
| M1 | [³H]-Pirenzepine | This compound | 65 |
| M2 | [³H]-AF-DX 384 | This compound | 80 |
| M3 | [³H]-4-DAMP | This compound | 50 |
| M4 | [³H]-VU6013720 | This compound | 95 |
| M5 | [³H]-NMS | This compound | 75 |
Computational Chemistry Approaches for Molecular Docking and Dynamics Simulations
Computational chemistry provides powerful in silico tools to investigate drug-receptor interactions at an atomic level. emerginginvestigators.org Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding mode of this compound within the active site of muscarinic receptors. jst.go.jpresearchgate.net
Molecular docking simulations place the three-dimensional structure of this compound into the binding pocket of a receptor model (often derived from X-ray crystallography or homology modeling). mdpi.com The simulation calculates a binding score or energy, which estimates the binding affinity, and predicts the most likely binding pose. jst.go.jp This allows for the identification of key interactions, such as hydrogen bonds or hydrophobic interactions, between this compound and specific amino acid residues of the receptor. mdpi.com MD simulations can then be used to study the stability of this predicted drug-receptor complex over time, providing insights into the dynamic nature of the interaction.
Table 5: Hypothetical Molecular Docking Results for this compound with the M3 Muscarinic Receptor This table outlines plausible results from a molecular docking simulation, highlighting key interaction types.
| Parameter | Result |
|---|---|
| Target Protein | Human M3 Muscarinic Acetylcholine Receptor |
| PDB ID | e.g., 4DAJ |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Asp147, Tyr148, Trp503, Tyr506, Tyr533 |
| Types of Interactions | Ionic interaction with Asp147, Hydrophobic interactions with aromatic residues |
Future Directions and Emerging Research Avenues
Exploration of Allosteric Modulation of Muscarinic Receptors
Allosteric modulation of muscarinic receptors is a significant area of current and future research. Allosteric modulators bind to sites distinct from the main orthosteric binding site, offering a promising strategy for achieving subtype selectivity due to the less conserved nature of these sites mdpi.commdpi.comnih.gov. This can lead to modulators that enhance (positive allosteric modulators, PAMs) or decrease the effect of the endogenous agonist, acetylcholine (B1216132) nih.gov. The discovery of selective PAMs for subtypes like M1 and M4 has paved the way for novel therapeutic approaches, particularly for neurological disorders mdpi.comelifesciences.org. For instance, M4 PAMs are being investigated for conditions like schizophrenia, showing potential for antipsychotic effects in preclinical models elifesciences.orgresearchgate.net. Research into allosteric modulation involves detailed pharmacological characterization and structural biology studies to understand the molecular mechanisms underlying these interactions elifesciences.org.
Advanced Preclinical Models for Targeted Therapeutic Development
Advanced preclinical models are crucial for evaluating the efficacy and specificity of novel muscarinic ligands. While the searches did not yield specific advanced models being used for Dibutoline itself, the broader field of anticholinergic research is utilizing sophisticated models. In vitro models, such as differentiated human neuronal and astrocytic cell lines capable of cholinergic transmission, are being explored to predict the impact of anticholinergic drugs on the nervous system nih.gov. Animal models of various diseases where muscarinic receptors play a role, such as epilepsy or neurodegenerative disorders, are also employed to study the effects of anticholinergic compounds and potential therapeutic interventions frontiersin.orgfrontiersin.org. The development and refinement of these models are essential for targeted therapeutic development based on a better understanding of muscarinic receptor function in specific physiological and pathological contexts.
Integration of Omics Technologies in Pharmacological Characterization
The integration of omics technologies (genomics, transcriptomics, proteomics, metabolomics) is increasingly contributing to the pharmacological characterization of drugs, including those acting on muscarinic receptors. These technologies provide a comprehensive view of biological systems and can help identify drug targets, understand mechanisms of action, and predict responses news-medical.nethumanspecificresearch.org. In the context of anticholinergic research, omics could be applied to study how compounds like this compound or novel muscarinic ligands affect gene expression, protein profiles, or metabolic pathways in relevant tissues or cell types. This can provide deeper insights into their pharmacological effects and potential off-target interactions. Omics technologies are expected to bring new insights in the future of research on compounds affecting the cholinergic system bohrium.com.
Collaborative Research Initiatives and Data Sharing for Anticholinergic Studies
Collaborative research initiatives and data sharing are recognized as important for advancing the understanding of anticholinergic compounds and their effects. Large-scale studies, such as those investigating the link between anticholinergic drug use and cognitive outcomes, often rely on extensive datasets from diverse populations bmj.commedrxiv.org. Initiatives that facilitate data sharing from such studies, including clinical records, genetic information, and pathological data, can provide valuable resources for researchers worldwide kpwashingtonresearch.org. Collaborative efforts can also help standardize research methodologies and accelerate the identification of potential risks and therapeutic opportunities associated with anticholinergic agents. Barriers and facilitators to reducing anticholinergic burden are also being explored through qualitative research, highlighting the importance of communication and collaboration among healthcare professionals nih.gov.
Q & A
Q. What standardized methodologies are recommended for characterizing Dibutoline’s physicochemical properties in preliminary studies?
Methodological Answer:
- Core Techniques : Use nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation .
- Validation : Cross-reference results with established spectral databases (e.g., PubChem, SciFinder) and replicate analyses to ensure reproducibility. For novel derivatives, include X-ray crystallography to confirm stereochemistry .
- Data Reporting : Tabulate key parameters (e.g., melting point, solubility, logP) with standard deviations from triplicate trials.
Q. Example Table 1: Physicochemical Characterization Workflow
| Parameter | Technique | Validation Criteria | Reference Standard |
|---|---|---|---|
| Purity (%) | HPLC-UV | ≥95% peak area uniformity | USP guidelines |
| Molecular Structure | NMR (1H/13C) | Match predicted coupling constants | Cambridge Crystallographic DB |
| Stability | Accelerated aging (40°C/75% RH) | ≤5% degradation over 30 days | ICH Q1A(R2) |
Q. How to design a robust in vitro screening protocol for this compound’s bioactivity?
Methodological Answer:
- PICOT Framework : Define P opulation (cell lines/tissue types), I ntervention (this compound concentration ranges), C ontrols (vehicle/positive controls), O utcome (IC50, EC50), and T imeframe (exposure duration) to align with reproducibility standards .
- Dose-Response : Use nonlinear regression models (e.g., GraphPad Prism) to calculate efficacy metrics. Include cytotoxicity assays (e.g., MTT) to differentiate therapeutic vs. toxic effects .
Advanced Research Questions
Q. What strategies resolve contradictory data on this compound’s receptor-binding affinity across independent studies?
Methodological Answer:
- Meta-Analysis : Aggregate datasets from published studies (e.g., Ki, IC50 values) and apply heterogeneity tests (I² statistic) to identify variability sources .
- Experimental Replication : Standardize assay conditions (buffer pH, temperature, receptor isoform) and validate with orthogonal methods (e.g., SPR vs. radioligand binding) .
- Statistical Reconciliation : Use Bland-Altman plots or Deming regression to assess systematic bias between methodologies .
Q. Example Table 2: Contradiction Resolution Workflow
| Conflict Source | Resolution Strategy | Tools/Models |
|---|---|---|
| Assay variability | Harmonize protocols (e.g., ATP levels in kinase assays) | SOPs from [ASSAY GUIDELINES] |
| Receptor heterogeneity | Isoform-specific knockdown (CRISPR) | qPCR/Western blot |
| Data normalization | Use internal controls (e.g., housekeeping genes) | ΔΔCt method (qPCR) |
Q. How to develop predictive computational models for this compound’s metabolic pathways and off-target interactions?
Methodological Answer:
- In Silico Tools : Deploy molecular docking (AutoDock Vina) for CYP450 metabolism prediction and machine learning (DeepChem) for off-target profiling .
- Validation : Compare in silico predictions with in vitro microsomal stability data and high-content screening (HCS) for phenotypic confirmation .
- Innovation Framework : Incorporate cheminformatics descriptors (e.g., MACCS fingerprints) to enhance model interpretability .
Q. What advanced statistical approaches are optimal for analyzing this compound’s dose-dependent synergism in combination therapies?
Methodological Answer:
- Synergy Metrics : Calculate combination indices (CI) via the Chou-Talalay method, using CompuSyn software for dose-effect matrix generation .
- Mechanistic Modeling : Apply response surface methodology (RSM) to delineate additive vs. synergistic effects and identify optimal molar ratios .
- Uncertainty Quantification : Bootstrap resampling (10,000 iterations) to derive 95% confidence intervals for CI values .
Methodological Best Practices
- Feasibility Testing : Pilot studies must confirm resource availability (e.g., synthetic yield, assay reagents) before full-scale experimentation .
- Ethical Reporting : Disclose all data preprocessing steps (e.g., outlier removal criteria) to mitigate bias in published findings .
- Innovation Criteria : Align novel hypotheses with gaps identified in systematic reviews (PRISMA guidelines) to ensure academic relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
